molecular formula C9H6N2S B1667506 Brassilexin CAS No. 119752-76-0

Brassilexin

Cat. No. B1667506
M. Wt: 174.22 g/mol
InChI Key: YPQKRKAUPLJHDT-UHFFFAOYSA-N
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Description

Brassilexin is one of the most potent antifungal phytoalexins produced by crucifer plants . It plays a significant role in the plant’s defense mechanism against pathogens .


Synthesis Analysis

The synthesis of Brassilexin involves the oxidative cyclization of arylenaminoindoline-2-thiones . This process yields a series of 2H-isothiazolo[5,4-b]indole hydrochlorides and hydrobromides .


Molecular Structure Analysis

Brassilexin has a molecular formula of C9H6N2S . Its average mass is 174.222 Da and its monoisotopic mass is 174.025162 Da .


Chemical Reactions Analysis

The detoxification pathways of Brassilexin in Leptosphaeria maculans, a crucifer pathogen, have been investigated . The first detoxification step of Brassilexin involves its reductive bioconversion to 3-aminomethyleneindole-2-thione, followed by hydrolysis and oxidation to the water-soluble metabolite 3-formylindolyl-2-sulfonic acid .


Physical And Chemical Properties Analysis

Brassilexin has a density of 1.5±0.1 g/cm3, a boiling point of 283.9±22.0 °C at 760 mmHg, and a flash point of 125.6±12.7 °C . It has a molar refractivity of 52.8±0.3 cm3 and a molar volume of 118.7±3.0 cm3 .

Scientific Research Applications

Detoxification Pathways in Pathogenic Fungi

Brassilexin, a potent phytoalexin produced by crucifer plants, has been studied for its interactions with pathogenic fungi like Leptosphaeria maculans. Research revealed the fungus's ability to detoxify brassilexin, and detailed the detoxification pathways, including the bioconversion of brassilexin to various metabolic intermediates, such as 3-aminomethyleneindole-2-thione, and ultimately to water-soluble metabolites like 3-formylindolyl-2-sulfonic acid (Pedras & Suchý, 2005).

Interaction with Cruciferous Phytoalexins

The biotransformation and detoxification of brassilexin in the presence of other cruciferous phytoalexins were explored using isolates of Leptosphaeria maculans. Findings indicated that while brassilexin was detoxified by the fungus, the presence of other phytoalexins did not significantly affect the detoxification rate (Pedras & Snitynsky, 2010).

Synthesis and Antifungal Activities

Efficient syntheses of brassilexin were achieved, which is significant for further studies on its biological activities. The synthesized brassilexin exhibited strong antifungal activity against several crucifer pathogens, demonstrating its potential as an antifungal agent [(Pedras & Jha, 2005)](https://consensus.app/papers/concise-syntheses-phytoalexins-brassilexin-sinalexin-pedras/8e885abac84451ce9ef30daa64ab2cfc/?utm_source=chatgpt).

Role in Plant Defense Mechanisms

Brassilexin has been identified as a part of the phytoalexin group produced by crucifer plants like rutabaga in response to stress, including microbial attack. Its synthesis and antifungal activity against plant pathogens highlight its role in plant defense mechanisms (Pedras, Montaut, & Suchý, 2004).

Metabolism in Plant Tissues

Studies on the metabolism of brassilexin in plant tissues, like those of Brassica juncea and B. rapa, shed light on the detoxification pathways and biosynthetic precursors of brassilexin. This research provides insights into the natural roles of brassilexin in plant defense and its biogenesis within cruciferous plants (Pedras et al., 2002).

Antiproliferative and Cancer Chemopreventive Activity

Indole phytoalexins, including brassilexin, have shown significant antiproliferative activity against various cancer cells. This activity is believed to be associated with the modulation of transcription factors regulating cell cycle, differentiation, and apoptosis. Brassilexin, among others, has also exhibited cancer chemopreventive activity in models of mammary and skin carcinogenesis, suggesting its potential in cancer prevention and therapy (Mezencev et al., 2003).

Inhibitory Effects on Pathogenic Fungi

Research has also focused on designing inhibitors based on the structure of brassilexin to target specific enzymes in pathogenic fungi, like Leptosphaeria maculans. These inhibitors could potentially be used to develop new strategies to control plant pathogens, leveraging the unique properties of brassilexin (Pedras, Minić, Sarma-Mamillapalle, & Suchý, 2010).

properties

IUPAC Name

4H-[1,2]thiazolo[5,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMBEDDKDVIBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)SN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923097
Record name 2H-[1,2]Thiazolo[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Brassilexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Brassilexin

CAS RN

119752-76-0
Record name Brassilexin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119752-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brassilexin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119752760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-[1,2]Thiazolo[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brassilexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164 - 167 °C
Record name Brassilexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
409
Citations
MSC Pedras, Z Minic, VK Sarma-Mamillapalle… - Bioorganic & Medicinal …, 2010 - Elsevier
… Importantly, brassilexin and derivatives did not appear to induce BOLm in fungal cultures. Overall, these results suggest that the brassilexin scaffold is a good lead for further …
Number of citations: 17 www.sciencedirect.com
MSC Pedras, M Jha - The Journal of Organic Chemistry, 2005 - ACS Publications
Efficient syntheses of the phytoalexins brassilexin, sinalexin, and analogues are demonstrated through the application of the Vilsmeier formylation to indoline-2-thiones followed by a …
Number of citations: 93 pubs.acs.org
MSC Pedras, M Suchy - Bioorganic & medicinal chemistry, 2006 - Elsevier
… the largest effect on the rate of brassilexin detoxification. However, the most … brassilexin noticeably, suggesting that growth inhibition is not sufficient to slow down the rate of brassilexin …
Number of citations: 61 www.sciencedirect.com
MSC Pedras, Z Minic - Bioorganic & medicinal chemistry, 2014 - Elsevier
… The enzyme kinetics of CH strongly suggested that brassilexin and 1… The phytoalexin brassilexin is the most effective inhibitor of … higher concentration of brassilexin would display …
Number of citations: 19 www.sciencedirect.com
M Devys, M Barbier - Organic preparations and procedures …, 1993 - Taylor & Francis
Brassilexin (2) was previously isolated from plants of the Cruciferae family'3 together with other sulfur-containing indole-derived phytoalexins? Brassilexin is a powerful anti-fungal …
Number of citations: 9 www.tandfonline.com
MSC Pedras, M Suchy - Organic & Biomolecular Chemistry, 2005 - pubs.rsc.org
… Toward this end, we have investigated the detoxification of brassilexin (1) and sinalexin (2) in L… of brassilexin (1) detoxification must prevent the reductive bioconversion of brassilexin (1) …
Number of citations: 37 pubs.rsc.org
M Devys, M Barbier, I Loiselet, T Rouxel, A Sarniguet… - Tetrahedron …, 1988 - Elsevier
… Structure 1 is established for brassilexin, a new sulphur-containing phytoalexin isolated from the leaves of Brassica juncea (Cruciferae) , on the basis of spectrographical data (UV …
Number of citations: 74 www.sciencedirect.com
MSC Pedras, IL Zaharia - Organic letters, 2001 - ACS Publications
… yielded brassilexin and a novel pentacyclic heteroaromatic compound resulting from condensation of the Vilsmeier adduct of indoline-2-thione. Both sinalexin and brassilexin displayed …
Number of citations: 29 pubs.acs.org
M Soledade, C Pedras, A Loukaci, FI Okanga - Bioorganic & medicinal …, 1998 - Elsevier
… of the phytoalexin brassilexin (7a).4'5 Perhaps significantly, the accumulation of brassilexin (7a) … We became interested in establishing the biosynthetic pathway to brassilexin in diverse …
Number of citations: 27 www.sciencedirect.com
T Rouxel, M Renard, A Kollmann, JF Bousquet - Euphytica, 1990 - Springer
… In these individual plants, brassilexin accumulation was … weakly accumulated brassilexin. In contrast, B. juncea, B. … inoculation and accumulated more brassilexin than B. napus. …
Number of citations: 15 link.springer.com

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